molecular formula C8H5F2NO4 B1435022 2,6-Difluoro-3-methyl-5-nitrobenzoic acid CAS No. 1803582-13-9

2,6-Difluoro-3-methyl-5-nitrobenzoic acid

Cat. No.: B1435022
CAS No.: 1803582-13-9
M. Wt: 217.13 g/mol
InChI Key: IWBHXFCZDSPONS-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methyl-5-nitrobenzoic acid typically involves the nitration of 2,6-difluoro-3-methylbenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents in a Suzuki-Miyaura coupling reaction.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, and other catalytic systems.

    Nucleophiles: Organometallic reagents, amines, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2,6-Difluoro-3-methyl-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 2,6-Difluoro-3-carboxy-5-nitrobenzoic acid.

Scientific Research Applications

2,6-Difluoro-3-methyl-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methyl-5-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-3-nitrobenzoic acid: Similar structure but lacks the methyl group.

    2,6-Difluoro-4-methyl-5-nitrobenzoic acid: Similar structure with a different position of the methyl group.

    2,6-Difluoro-3-methylbenzoic acid: Lacks the nitro group.

Uniqueness

2,6-Difluoro-3-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,6-difluoro-3-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-3-2-4(11(14)15)7(10)5(6(3)9)8(12)13/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBHXFCZDSPONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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